molecular formula C9H8ClN3O2 B2967272 Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2091473-85-5

Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2967272
CAS No.: 2091473-85-5
M. Wt: 225.63
InChI Key: KFZQHTVRVQOEIO-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core structure with a chlorine atom at the 6th position and a methyl group at the 1st position, along with a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrazolopyridine derivatives.

  • Reaction Steps: The compound can be synthesized through a multi-step reaction process involving the following steps:

    • Formation of Pyrazolopyridine Core: The pyrazolopyridine core can be formed through cyclization reactions involving appropriate precursors.

    • Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    • Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification and quality control measures to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.

  • Substitution: Substitution reactions can occur at different positions of the pyrazolopyridine core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduced derivatives with different functional groups.

  • Substitution Products: Substituted pyrazolopyridines with different substituents at various positions.

Scientific Research Applications

Chemistry: Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its use in treating various diseases, such as cancer and infectious diseases. Its potential as a lead compound for drug discovery is being investigated.

Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products. It is also used in the development of new materials and technologies.

Mechanism of Action

The mechanism by which Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Methyl 6-chloro-1-methylpyrazolo[4,3-b]pyridine-5-carboxylate: Similar structure but different position of the pyrazolopyridine core.

  • Methyl 6-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group at the 1st position.

  • Methyl 6-bromo-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom at the 6th position.

Uniqueness: Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and positions, which can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-13-8-5(4-11-13)3-6(7(10)12-8)9(14)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZQHTVRVQOEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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